2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Description
2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H19NO5S. It is a derivative of benzenesulfonamide, featuring a furan ring and two ethoxy groups attached to the benzene ring.
Properties
IUPAC Name |
2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h5-10,16H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIWXVZUXOZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,5-diethoxy-N-(furan-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a sulfonamide group.
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Similar structure with an additional methyl group on the benzene ring.
Uniqueness
2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both ethoxy groups and the furan ring, which confer specific chemical and biological properties. Its sulfonamide group also distinguishes it from other similar compounds, providing unique binding interactions and potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
